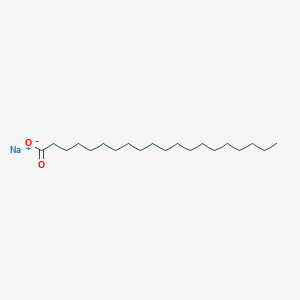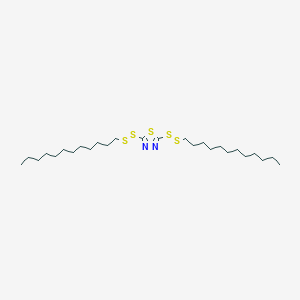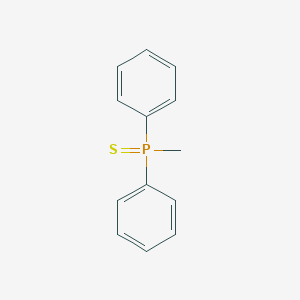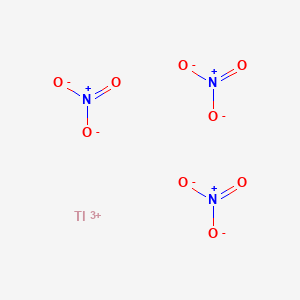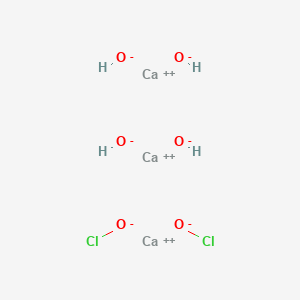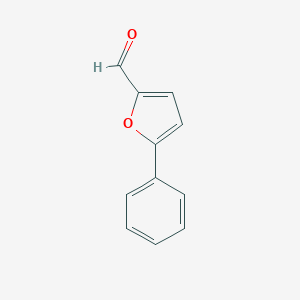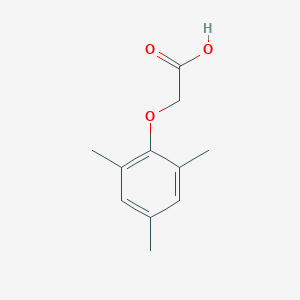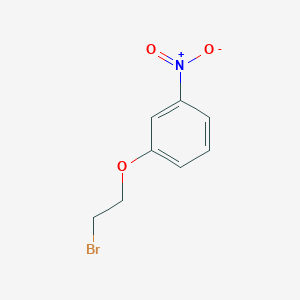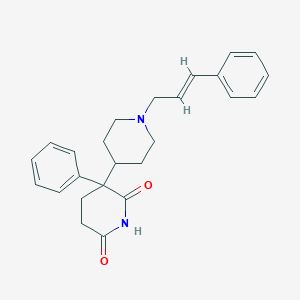
Cinperene
Vue d'ensemble
Description
Le Cinperène, également connu sous le nom de R5046, est un composé chimique de formule moléculaire C25H28N2O2 et d'une masse molaire de 388,50 g/mol . C'est un agent de type atropine qui peut bloquer la lacrimation et la salivation induites par la pilocarpine . Ce composé a été étudié pour ses propriétés anticholinergiques, ce qui le rend pertinent dans divers domaines de la recherche scientifique et médicale.
Safety and Hazards
Mécanisme D'action
Target of Action
Cinperene, also known as R5046, is an atropine-like agent . Atropine is a competitive antagonist for the muscarinic acetylcholine receptor, which is related to the parasympathetic nervous system. Therefore, it can be inferred that this compound’s primary targets could be the muscarinic acetylcholine receptors.
Mode of Action
As an atropine-like agent, this compound likely interacts with its targets by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By doing so, this compound can inhibit the parasympathetic nerve impulses, which are responsible for activities that occur when the body is at rest, including salivation and lacrimation .
Pharmacokinetics
It is metabolized in the liver and excreted via the kidneys .
Result of Action
This compound can block pilocarpine-induced lacrimation and salivation . This suggests that this compound may have a drying effect on the body, reducing the production of certain bodily fluids. This could potentially be used to treat conditions where there is an overproduction of these fluids.
Analyse Biochimique
Biochemical Properties
Cinperene interacts with various biomolecules in biochemical reactions. It is known to block the effects of pilocarpine, a muscarinic receptor agonist This suggests that this compound may interact with muscarinic receptors, potentially acting as an antagonist
Cellular Effects
The cellular effects of this compound are primarily related to its ability to block pilocarpine-induced lacrimation and salivation This suggests that this compound may influence cell function by modulating the activity of muscarinic receptors
Molecular Mechanism
The molecular mechanism of this compound’s action is likely related to its atropine-like activity. It may exert its effects at the molecular level by binding to muscarinic receptors and inhibiting their activation by pilocarpine This could lead to changes in gene expression and cellular responses
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Cinperène peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et sa fonctionnalisation ultérieure. La voie de synthèse détaillée implique l'utilisation de réactifs et de catalyseurs spécifiques dans des conditions contrôlées pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle du Cinperène implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la surveillance de la réaction, la purification et le contrôle qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le Cinperène subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
Le Cinperène a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.
Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés anticholinergiques.
Médecine : Enquête sur les utilisations thérapeutiques potentielles, telles que le traitement des affections impliquant une salivation et une lacrimation excessives.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.
5. Mécanisme d'action
Le Cinperène exerce ses effets en bloquant l'action de l'acétylcholine au niveau des récepteurs muscariniques. Cette inhibition empêche l'activation de ces récepteurs, ce qui entraîne une diminution de la salivation et de la lacrimation. Les cibles moléculaires impliquées comprennent les récepteurs muscariniques de l'acétylcholine, qui font partie du système nerveux parasympathique .
Composés similaires :
Benzetimide (R 4929) : Un autre composé de type atropine possédant des propriétés anticholinergiques similaires.
Meletimide (R 5183) : Chimiquement lié au Cinperène et partage des activités biologiques similaires.
Unicité : Le Cinperène est unique en raison de sa structure moléculaire spécifique et de sa capacité à bloquer la lacrimation et la salivation induites par la pilocarpine à des doses submydriatiques. Cela le rend particulièrement utile dans la recherche axée sur les agents anticholinergiques et leurs effets .
Applications De Recherche Scientifique
Cinperene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of conditions involving excessive salivation and lacrimation.
Industry: Used in the production of pharmaceuticals and other chemical products.
Propriétés
IUPAC Name |
3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZUKHJKLNFPH-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016892 | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-24-8 | |
| Record name | Cinperene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINPERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


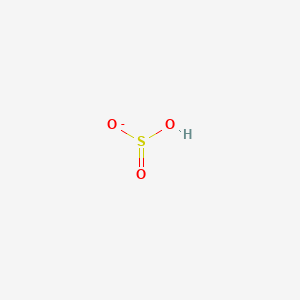
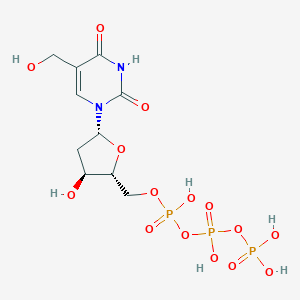
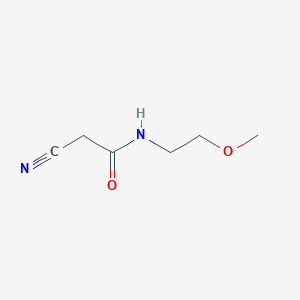
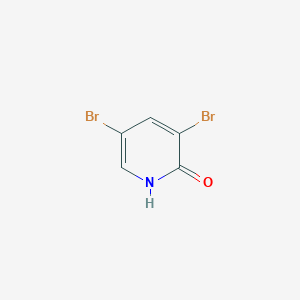
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
